Ethyl 4-(isopropylamino)-3-nitrobenzoate
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound including the arrangement of atoms, the type and location of bonds.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes.Scientific Research Applications
Photonic Applications
Ethyl 4-(isopropylamino)-3-nitrobenzoate, a derivative of hydrazone, has been studied for its potential in photonic applications. Research on the third-order nonlinear optical properties of similar hydrazone derivatives highlights their promising features for use in photonic devices. These properties include significant values for third-order nonlinear susceptibility and nonlinear refractive index, making them suitable for applications like optical limiting (Nair et al., 2022).
Chemical Synthesis
Ethyl 4-(isopropylamino)-3-nitrobenzoate and related compounds play a crucial role in chemical synthesis processes. For instance, the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid is a key process in chemical production, where optimal conditions have been studied to achieve high yields (Hong-ze, 2013). Additionally, the synthesis of compounds like Dabigatran Etexilate, an important anticoagulant medication, involves intermediate steps that utilize similar nitrobenzoate derivatives (Guohua, 2013), (Yumin, 2010).
Structural Studies
Ethyl 4-(isopropylamino)-3-nitrobenzoate is also significant in structural chemistry. The crystal structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been analyzed to understand intramolecular hydrogen bonding and intermolecular interactions. These studies contribute to a deeper understanding of molecular structures and their implications (Narendra Babu et al., 2009).
Thermodynamic and Solubility Studies
Understanding the solubility and thermodynamic properties of compounds like ethyl 4-(isopropylamino)-3-nitrobenzoate is essential for various applications, including pharmaceuticals and chemical engineering. Studies have focused on determining the solubility of related nitrobenzoic acids in different organic solvents and analyzing their thermodynamic properties (Wu et al., 2016).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that need to be taken while handling, storing, and disposing of the compound.
Future Directions
This could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
ethyl 3-nitro-4-(propan-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-12(15)9-5-6-10(13-8(2)3)11(7-9)14(16)17/h5-8,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPNIJPTXGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(isopropylamino)-3-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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